molecular formula C7H7NO3 B1281832 (2-formyl-1H-pyrrol-1-yl)acetic acid CAS No. 67451-42-7

(2-formyl-1H-pyrrol-1-yl)acetic acid

Cat. No. B1281832
Key on ui cas rn: 67451-42-7
M. Wt: 153.14 g/mol
InChI Key: VQNKRZLHJSBDGY-UHFFFAOYSA-N
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Patent
US04122260

Procedure details

In a similar manner, when the halogenated alkanoic acids listed in Table 1 are substituted for bromoacetic acid and reacted with pyrrole-2-carboxaldehyde, the products listed in Table 1 are obtained.
[Compound]
Name
halogenated alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([OH:5])=[O:4].[NH:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH:11]=[O:12]>>[CH:11]([C:7]1[N:6]([CH2:2][C:3]([OH:5])=[O:4])[CH:10]=[CH:9][CH:8]=1)=[O:12]

Inputs

Step One
Name
halogenated alkanoic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(=O)C=1N(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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